7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound characterized by its unique structure, which includes a methoxy group at the 7th position and a methyl group at the 2nd position of the benzo[d][1,3]oxazin-4-one framework. Its molecular formula is , and it has a molecular weight of approximately 191.18 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as an antimicrobial agent .
The chemical behavior of 7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one includes various reactions typical of heterocyclic compounds:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Electrophilic substitution may involve halogens or sulfonyl chlorides under acidic or basic conditions.
7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one exhibits significant biological activity, particularly as an antimicrobial agent. It has demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Salmonella typhi. The compound's mechanism of action is believed to involve inhibition of bacterial growth through interference with essential cellular processes .
The synthesis of 7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclization of anthranilic acid derivatives. A common method includes:
The yield of this synthesis method can be around 79% with a melting point ranging from 80°C to 82°C .
7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several applications:
Research on interaction studies involving 7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one indicates its potential as an inhibitor of specific enzymes and receptors linked to bacterial growth and proliferation. For instance, it may inhibit the activity of certain tyrosine kinases involved in cancer cell signaling pathways. These interactions are critical for understanding how this compound can be optimized for therapeutic use .
Several compounds share structural similarities with 7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one. Here are some notable examples:
The uniqueness of 7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one lies in its specific substitution pattern that imparts distinct biological activities and chemical reactivity. Its methoxy group at the seventh position and methyl group at the second position differentiate it from other quinazolinone derivatives, making it a valuable candidate for targeted drug design and development .